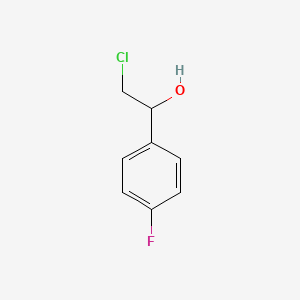

2-Chloro-1-(4-fluorophenyl)ethanol

Description

Significance and Context in Contemporary Organic Chemistry

The significance of 2-Chloro-1-(4-fluorophenyl)ethanol in modern organic chemistry lies primarily in its role as a versatile chiral building block. sigmaaldrich.compnnl.gov The term "building block" refers to a molecule that can be used as a starting material or an intermediate in the construction of more complex chemical structures. pnnl.govchemicalsafetyfacts.org The unique combination of functional groups in this compound makes it particularly valuable.

The presence of a fluorine atom is of particular note. In medicinal chemistry, the incorporation of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com It is estimated that around 30% of newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com Therefore, fluorinated building blocks like this compound are highly sought after for the synthesis of new pharmaceutical candidates.

The chloro- and hydroxyl- groups further enhance its synthetic utility. The hydroxyl group can be a site for various chemical transformations, while the chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions. The chirality of the alcohol is also crucial, as the biological activity of many drugs is dependent on their stereochemistry. Chiral intermediates are essential for the synthesis of enantiomerically pure drugs. A notable example is the use of a structurally similar compound, (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), which serves as a key intermediate in the synthesis of the antifungal drug Luliconazole. researchgate.netgoogle.com This highlights the context in which compounds like this compound are utilized—as critical components in the multi-step synthesis of pharmaceutically active molecules.

Overview of Research Trajectories for Halogenated Fluoroaromatic Alcohols

The research landscape for halogenated fluoroaromatic alcohols, the broader class to which this compound belongs, is diverse and dynamic. Several key research trajectories can be identified.

One major area of investigation is their application in catalysis . Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as highly effective solvents for challenging chemical reactions, including transition metal-catalyzed C-H activation. rsc.org Their unique properties, such as high polarity and strong hydrogen-bond-donating ability, can significantly influence the reactivity and selectivity of catalytic processes. researchgate.net Furthermore, derivatives of fluorinated alcohols are being explored as hydrogen-bonding catalysts for polymerization reactions. nih.gov

Another significant research direction is the development of new synthetic methodologies to access these compounds with high efficiency and stereoselectivity. This includes enzymatic reduction of the corresponding ketones to produce chiral alcohols with high enantiomeric purity. researchgate.net Chemical methods, such as asymmetric reduction using chiral catalysts, are also a focus of intense research to enable the large-scale production of these valuable intermediates. google.com The conversion of alcohols to alkyl fluorides using deoxyfluorinating reagents is another active area of research, providing pathways to other fluorinated compounds. organic-chemistry.org

Finally, the use of halogenated fluoroaromatic alcohols as precursors for complex molecules remains a central theme. The halogen atoms on the aromatic ring can be readily modified through various cross-coupling reactions, allowing for the introduction of diverse substituents. The alcohol functionality can be transformed into other functional groups or used as a handle for attaching the molecule to other fragments. This versatility makes them invaluable starting materials in drug discovery and materials science. Research into chiral recognition, studying the interactions between chiral fluorinated alcohols and other chiral molecules, also contributes to a deeper understanding of stereochemistry and informs the design of new chiral selectors and catalysts. nih.gov

Interactive Table: Research Applications of Halogenated and Fluorinated Alcohols

| Research Area | Application | Example Compounds |

| Medicinal Chemistry | Chiral intermediates for pharmaceuticals | (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol researchgate.netgoogle.com |

| Catalysis | Specialized solvents for C-H activation | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) rsc.org |

| Catalysis | Hydrogen-bonding catalysts | Hexafluorinated alcohol derivatives nih.gov |

| Synthetic Methodology | Enzymatic and asymmetric synthesis | Chiral halohydrins researchgate.netgoogle.com |

| Chiral Recognition | Studying diastereomeric interactions | (S)-1-(4-fluorophenyl)-ethanol nih.gov |

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8ClFO |

|---|---|

Poids moléculaire |

174.6 g/mol |

Nom IUPAC |

2-chloro-1-(4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |

Clé InChI |

VTCREIYEGAGUDS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CCl)O)F |

SMILES canonique |

C1=CC(=CC=C1C(CCl)O)F |

Origine du produit |

United States |

Synthetic Methodologies for 2 Chloro 1 4 Fluorophenyl Ethanol

Chemical Synthesis Approaches

The chemical synthesis of 2-Chloro-1-(4-fluorophenyl)ethanol primarily involves the reduction of its corresponding ketone precursor, 2-chloro-1-(4-fluorophenyl)ethanone. Various strategies have been developed, ranging from conventional reductions to sophisticated stereoselective methods.

Conventional Organic Transformations

Conventional synthesis of this compound typically involves the reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. This transformation is commonly achieved using standard reducing agents. Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently employed for this purpose. These methods are generally high-yielding but produce a racemic mixture of the (R)- and (S)-enantiomers, as the hydride attack is not stereoselective.

For instance, the reduction of similar ketones using sodium borohydride in the presence of iodine has been reported. google.com Another common approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BHF-THF), which can effectively reduce the ketone to the desired alcohol. google.comchemicalbook.com The resulting racemic alcohol mixture requires subsequent resolution steps to isolate the desired single enantiomer, which can be inefficient and costly.

Stereoselective Chemical Syntheses

To overcome the limitations of conventional methods, significant research has focused on developing stereoselective syntheses that can directly produce one enantiomer in excess. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reduction.

One of the most notable methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane. This catalytic system creates a chiral environment around the ketone's carbonyl group, directing the hydride attack to one face of the molecule and leading to the formation of one enantiomer with high selectivity. The synthesis of other chiral aryl alcohols has been successfully achieved using this method, which involves reacting a borane complex with a chiral amino alcohol to form the catalyst in situ, followed by the reduction of the ketone. google.com

Another strategy involves dynamic kinetic resolution (DKR). mdpi.com In this process, a racemic starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid, reversible racemization of the starting alcohol with an irreversible, enantioselective reaction, often catalyzed by an enzyme. mdpi.com For alcohol racemization, various metal catalysts, including those based on ruthenium and vanadium, have been explored. mdpi.com

Catalytic Hydrogen Transfer Reduction Strategies

Catalytic transfer hydrogenation (CTH) represents a powerful and practical method for the asymmetric reduction of ketones. mdpi.com This technique uses a stable, inexpensive hydrogen donor, such as isopropanol (B130326) or formic acid, in place of hazardous and difficult-to-handle hydrogen gas. mdpi.comnih.gov The reaction is mediated by a metal catalyst, typically based on transition metals like ruthenium, rhodium, or iridium. mdpi.comnih.gov

For the synthesis of this compound, CTH offers a promising route. The reduction of the precursor, 4-fluoroacetophenone, has been demonstrated using ruthenium catalysts. researchgate.net By employing chiral ligands complexed to the metal center, the reduction can be rendered highly enantioselective. mdpi.com The mechanism generally involves the formation of a metal-hydride intermediate, which then transfers the hydride to the ketone in a stereocontrolled manner. mdpi.comnih.gov The efficiency and selectivity of these systems depend on the specific catalyst, ligands, hydrogen donor, and reaction conditions used. mdpi.com

Biocatalytic Synthesis Routes

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of enantiomerically pure chiral alcohols. researchgate.net Enzymes, operating under mild conditions, offer exceptional selectivity (chemo-, regio-, and enantio-), often surpassing what can be achieved with traditional chemical catalysts. researchgate.net

Enzyme-Mediated Asymmetric Reduction of Ketone Precursors

The asymmetric reduction of 2-chloro-1-(4-fluorophenyl)ethanone to yield enantiopure (R)- or (S)-2-Chloro-1-(4-fluorophenyl)ethanol is a prime example of the power of biocatalysis. This transformation is typically accomplished using oxidoreductases, specifically ketoreductases (KREDs), which catalyze the reduction of a ketone to its corresponding alcohol. researchgate.netrsc.org

This approach has been successfully applied to produce key intermediates for various pharmaceuticals. For example, the (R)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug miconazole, was synthesized using a ketoreductase from Scheffersomyces stipitis. researchgate.net

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that utilize a nicotinamide (B372718) cofactor, either NADH or NADPH, to deliver a hydride to the carbonyl carbon of a ketone. rsc.orggoogle.com The inherent chirality of the enzyme's active site dictates the facial selectivity of the hydride attack, resulting in the formation of a specific alcohol enantiomer. researchgate.net

Extensive research has been conducted to identify and engineer KREDs for the production of chiral alcohols. A study reported the evolution of KREDs that could reduce 2-chloro-4′-fluoroacetophenone with greater than 99% enantiomeric excess (ee). rsc.org Similarly, a new alcohol dehydrogenase from Rhodococcus kyotonensis has been used for the stereoselective synthesis of the key intermediate of ticagrelor (B1683153), which involves a similar difluorinated chlorohydrin. dntb.gov.ua

The performance of these biocatalysts can be significantly enhanced through protein engineering techniques such as directed evolution and site-directed mutagenesis. For instance, screening an error-prone PCR library of a KRED from Chryseobacterium sp. CA49 led to the identification of variants with tenfold higher specific activity for the reduction of a similar ketone precursor, achieving complete conversion at high substrate loads and yielding the enantiopure alcohol. rsc.org

The table below summarizes findings from various studies on the KRED-mediated reduction of ketone precursors to chiral chlorohydrins.

| Enzyme Source/Variant | Substrate | Product | Enantiomeric Excess (ee) | Key Findings |

| Evolved Ketoreductases | 2-chloro-4′-fluoroacetophenone | Chiral this compound | >99% ee | Directed evolution yielded highly stereoselective KREDs for this specific transformation. rsc.org |

| Chryseobacterium sp. CA49 (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 99% ee | Wild-type enzyme showed high selectivity; engineered variants exhibited a 10-fold increase in activity. rsc.org |

| Rhodococcus kyotonensis ADH | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% ee | A novel alcohol dehydrogenase was effective for synthesizing ticagrelor intermediates and their analogs. dntb.gov.ua |

| Scheffersomyces stipitis CBS 6045 KRED | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% ee | Successfully used for the synthesis of an intermediate for the antifungal agent miconazole. researchgate.net |

| Lactobacillus kefir ADH (LkADH) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 99% ee (R) | Mutagenesis reversed the enantioselectivity from the wild-type (S) and increased activity. researchgate.net |

Table 1: Research Findings on KRED-Mediated Synthesis of Chiral Chlorohydrins

Alcohol Dehydrogenase (ADH) Biocatalysis

The use of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) is a cornerstone of the biocatalytic synthesis of chiral alcohols like this compound. nih.gov These enzymes catalyze the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, to the desired chiral alcohol with high stereoselectivity. nih.gov The process relies on a hydride transfer from a cofactor, typically nicotinamide adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the ketone's carbonyl group.

Research has demonstrated the effectiveness of various ADHs in this transformation. For instance, an ADH from Lactobacillus kefir (LkADH) has been a frequent subject of study for reducing similar haloacetophenones. researchgate.netrsc.org Similarly, ketoreductases from sources like Chryseobacterium sp. and Candida glabrata have been identified and screened for their ability to produce chiral halohydrins with excellent conversion and enantiomeric excess. researchgate.netresearchgate.net The reaction's success often depends on an efficient cofactor regeneration system, commonly achieved by using a co-substrate like isopropanol or by coupling the reaction with another enzyme, such as glucose dehydrogenase (GDH). researchgate.netresearchgate.net

Engineering of Biocatalysts for Enhanced Performance

To overcome the limitations of wild-type enzymes, such as low activity towards non-natural substrates or insufficient stereoselectivity, protein engineering has become an indispensable tool. nih.govrsc.org Techniques like iterative saturation mutagenesis and computer-aided combinational mutagenesis are employed to modify the enzyme's active site or substrate channel, thereby enhancing its performance. researchgate.netresearchgate.net

One common strategy focuses on reshaping the substrate-binding pocket to reduce steric hindrance, which is particularly important when dealing with bulky substrates like diaryl ketones. rsc.org For example, by mutating amino acid residues within the active pocket of an ADH from Lactobacillus kefir, researchers were able to significantly increase its activity and invert its enantioselectivity for the synthesis of a related dichlorophenyl ethanol (B145695), achieving over 99% enantiomeric excess (ee). researchgate.netrsc.org Another approach involves identifying and mutating distant "hotspot" residues outside the active site that can influence catalytic efficiency. nih.govnih.gov This evolutionary coupling-inspired engineering can improve an enzyme's catalytic efficiency while preserving its high stereoselectivity. nih.gov

Table 1: Examples of Engineered Alcohol Dehydrogenases for Chiral Alcohol Synthesis

| Enzyme Source | Target Substrate | Engineering Strategy | Key Mutations | Improved Property | Reference |

|---|---|---|---|---|---|

| Lactobacillus kefir (LkADH) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Active pocket iterative saturation mutagenesis | Y190C/V196L/M206H/D150H | Inverted stereoselectivity (87% S to 99% R), increased activity | researchgate.net |

| Lactobacillus kefir (LkADH) | 4-chlorodiphenylketones | Iterative "shrinking mutagenesis" | Y190P/I144V/L199V/E145C/M206F | Gained activity for non-native substrate, >99% ee | rsc.org |

| Chryseobacterium sp. (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | Error-prone PCR | H145L or L205M | Significantly increased activity | researchgate.net |

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. This process combines the rapid, enzyme-catalyzed resolution of one enantiomer with the simultaneous in-situ racemization (interconversion) of the unwanted enantiomer back into the reactive one. nih.gov For DKR to be efficient, the rate of racemization should be equal to or faster than the rate of the faster-reacting enantiomer's transformation.

In the context of producing chiral alcohols, DKR can be applied by combining a lipase (B570770) for enantioselective acylation of the alcohol with a metal catalyst (e.g., based on Ruthenium or Vanadium) that facilitates the racemization of the unreacted alcohol enantiomer. mdpi.com The lipase preferentially esterifies one enantiomer (e.g., the R-enantiomer), and as it is consumed, the remaining S-enantiomer is continuously converted back to the R-form by the metal catalyst, allowing for a theoretical yield approaching 100%. mdpi.com This chemoenzymatic approach circumvents the 50% theoretical yield limit of standard kinetic resolution.

Whole-Cell Biotransformation Systems

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. Whole-cell systems contain the necessary enzymes and have endogenous mechanisms for cofactor regeneration, eliminating the need to add expensive cofactors like NAD(P)H and supplementary enzymes for their recycling. researchgate.netcjcatal.com This simplifies the process and reduces operational costs.

Recombinant Escherichia coli is frequently used as a host to express specific ketoreductases for the production of chiral alcohols. researchgate.net For example, recombinant E. coli expressing a mutant ketoreductase from Lactobacillus kefir was used to convert 2-chloro-1-(2,4-dichlorophenyl)ethanone on a 300-gram scale, achieving over 99% conversion and >99% ee. researchgate.net In other instances, naturally occurring yeast strains, such as Candida ontarioensis, have been used directly. cjcatal.com To improve substrate and product transport across the cell membrane, which can be a rate-limiting step, cells may be permeabilized using detergents like cetyltrimethylammonium bromide (CTAB), which has been shown to more than double the catalytic activity in some cases. cjcatal.com

Table 2: Performance of Whole-Cell Biotransformation Systems

| Biocatalyst | Substrate | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Recombinant E. coli expressing L. kefir KRED mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 300 g scale | >99% | >99% | Successful large-scale synthesis | researchgate.net |

| Recombinant E. coli expressing KRED-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | 500 g/L | ~100% | >99.9% | High productivity at very high substrate loading | researchgate.net |

| Candida ontarioensis (permeabilized cells) | 2-chloro-1-(3-chlorophenyl)ethanone | 30 g/L | 97.5% | 99.9% | Permeabilization increased activity >2-fold | cjcatal.com |

Biocatalyst Immobilization Techniques

Immobilization involves confining enzymes or whole cells to a solid support, transforming them from a soluble to an insoluble and reusable form. mdpi.com This technique is crucial for industrial applications as it simplifies catalyst recovery and reuse, allows for continuous process operation, and can enhance catalyst stability. mdpi.comornl.gov

Common immobilization methods include:

Adsorption: Enzymes are physically bound to the surface of a carrier like charcoal or silica (B1680970) through weak interactions. mdpi.com

Covalent Bonding: Strong chemical bonds are formed between the enzyme and a functionalized support material.

Entrapment/Encapsulation: The biocatalyst is enclosed within a porous polymer matrix, such as polyvinyl alcohol (PVA) gel or zeolitic imidazolate frameworks (ZIF-8). mdpi.com

Cross-Linking: Enzyme molecules are chemically linked to each other to form larger, insoluble aggregates.

A two-enzyme system consisting of a ketoreductase and glucose dehydrogenase has been successfully immobilized within PVA gel particles for the asymmetric reduction of keto esters. The immobilized catalyst was reused 18 times with minimal loss of activity, demonstrating the robustness of this approach. mdpi.com Similarly, whole cells can be immobilized in materials like polyvinyl-alcohol cryogel, retaining high metabolic activity over multiple cycles. mdpi.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional chemical reactions. researchgate.net This approach is particularly useful for multi-step syntheses where an enzymatic step can efficiently create a key chiral intermediate that is then elaborated upon using chemical methods.

Stereochemical Investigations of 2 Chloro 1 4 Fluorophenyl Ethanol

Enantioselective Synthesis and Chiral Resolution

The production of single enantiomers of 2-Chloro-1-(4-fluorophenyl)ethanol is achieved through two primary strategies: enantioselective synthesis and chiral resolution. Enantioselective synthesis aims to directly produce a specific enantiomer, while chiral resolution separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.

One notable method for enantioselective synthesis involves the asymmetric reduction of a precursor ketone, 2-chloro-1-(4-fluorophenyl)ethanone. This transformation can be effectively carried out using biocatalysts. For instance, whole-cell biotransformation using microorganisms like Lactobacillus curvatus has been shown to produce the (S)-enantiomer with high yield and excellent enantiomeric excess. researchgate.net This green chemistry approach offers an environmentally friendly alternative to traditional chemical synthesis. researchgate.net Similarly, other studies have employed different microorganisms and enzymes for the asymmetric reduction of related chloroacetophenones, achieving high enantioselectivity. researchgate.netresearchgate.net

Chiral resolution, on the other hand, involves the separation of a racemic mixture. This can be accomplished through various techniques, including enzymatic resolution. For example, Lipozyme TL IM-catalyzed resolution in the presence of vinyl acetate (B1210297) has been used to obtain the (R)-enantiomer of a similar compound, 2-chloro-1-(m-chlorophenyl)ethanol, with high enantiomeric excess. researchgate.net Another approach to resolution is through kinetic resolution, where one enantiomer in a racemic starting material reacts faster than the other. This has been demonstrated in the organocatalytic asymmetric fluorination of α-chloroaldehydes, where the kinetic resolution of the starting material plays a crucial role in the asymmetric induction. beilstein-journals.org

| Method | Catalyst/Reagent | Target Enantiomer | Key Findings | Citation |

|---|---|---|---|---|

| Asymmetric Bioreduction | Lactobacillus curvatus (whole-cell) | (S)-1-(2-chlorophenyl)ethanol | High yield and excellent enantiomeric excess (>99%) achieved. | researchgate.net |

| Enzymatic Resolution | Lipozyme TL IM / Vinyl acetate | (R)-2-chloro-1-(m-chlorophenyl)ethanol | Achieved 40% yield and 99% enantiomeric excess. | researchgate.net |

| Kinetic Resolution | Chiral Organocatalyst | α-chloro-α-fluoroaldehydes | Kinetic resolution of racemic α-chloroaldehydes was crucial for asymmetric induction. | beilstein-journals.org |

Determination of Enantiomeric Excess (ee)

Once an enantiomerically enriched sample of this compound is synthesized or resolved, it is essential to determine its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the sample, indicating how much more of one enantiomer is present compared to the other. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method. google.comnih.gov For instance, the ee value of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been determined using a CHIRALCEL OJ-H column with a mobile phase of n-hexane and isopropanol (B130326). google.com Similarly, the enantiopurity of nitropropranolol enantiomers was assessed using a Kromasil 5-Amycoat column with a mobile phase of n-hexane and isopropanol containing diethylamine. nih.gov

Gas Chromatography (GC) with a chiral column is another effective technique. For example, the enantiopurity of 2-chloro-2-fluoro-5-(methoxymethoxy)pentan-1-ol was determined using a Chiral DEX B-DM column. beilstein-journals.org

More recently, novel techniques are being explored. One such method is a nanopore-based technology that measures changes in ion-current rectification. nih.gov This technique has been demonstrated for determining the enantiomeric excess of various chiral compounds and offers advantages such as rapid analysis time and the use of small sample volumes. nih.gov

| Technique | Chiral Selector/Column | Mobile/Stationary Phase Details | Analyte Example | Citation |

|---|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | CHIRALCEL OJ-H | Mobile phase: n-hexane and isopropanol | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | google.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Kromasil 5-Amycoat | Mobile phase: n-hexane and isopropanol + 0.1% Diethylamine | (±)-4-nitropropranolol and (±)-7-nitropropranolol | nih.gov |

| Chiral Gas Chromatography (GC) | Chiral DEX B-DM | Temperature program: 100–150 °C, 3 °C/min | 2-chloro-2-fluoro-5-(methoxymethoxy)pentan-1-ol | beilstein-journals.org |

| Nanopore-based Ion-Current Rectification | Quartz nanopipettes with aprotic organic electrolyte | Not applicable | (R)- and (S)-4-methoxy-α-methylbenzylamine | nih.gov |

Influence of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in the enantiomers of this compound directly influences how they interact with other chiral molecules or environments. This is a fundamental principle in stereochemistry and has significant implications in fields such as pharmacology and materials science.

A well-established example of the differing biological activity of enantiomers is thalidomide, where the (R)-enantiomer has the desired therapeutic effect, while the (S)-enantiomer is teratogenic. nih.gov This highlights the importance of stereochemistry in drug design and development. While specific interaction studies for this compound are not detailed in the provided context, the principles of stereochemical influence are broadly applicable.

The ability to separate enantiomers using chiral chromatography is a direct consequence of the differential interactions between the enantiomers and the chiral stationary phase. One enantiomer will interact more strongly with the chiral environment of the column, leading to a longer retention time and thus separation from the other enantiomer.

Furthermore, in biocatalysis, the high enantioselectivity observed is due to the specific fit of one enantiomer into the active site of the enzyme. The enzyme's chiral environment preferentially binds and transforms one enantiomer over the other, leading to the formation of an enantiomerically pure product.

The absolute configuration of chiral molecules can be determined by derivatizing them with a chiral agent and analyzing the resulting diastereomers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, as demonstrated by Riguera's method for assigning the absolute configuration of nitropropranolol enantiomers. nih.gov

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways for Formation and Transformation

The primary route for synthesizing 2-Chloro-1-(4-fluorophenyl)ethanol is the asymmetric reduction of its corresponding ketone precursor, 2-chloro-1-(4-fluorophenyl)ethanone (also known as 2-chloro-4'-fluoroacetophenone). nih.govsigmaaldrich.cn This reduction is a critical step that establishes the stereochemistry at the alcohol carbon.

Transformations of the resulting halohydrin are of significant interest, particularly enzymatic reactions. Halohydrin dehalogenases (HHDHs) are a key class of enzymes that catalyze the reversible dehalogenation of β-haloalcohols to form the corresponding epoxides. nih.govbyjus.com In this pathway, this compound can be transformed into 1-(4-fluorophenyl)oxirane. The reverse reaction, the ring-opening of the epoxide with a halide, is also catalyzed by these enzymes. nih.govbyjus.com This enzymatic conversion is valuable for producing enantiopure epoxides and for the kinetic resolution of racemic halohydrins. byjus.com

General chemical pathways for halohydrin synthesis include the addition of halogens to an alkene in the presence of water or the reaction of an epoxide with a hydrohalic acid. byjus.comleah4sci.com Conversely, treatment of a halohydrin with a strong base can induce an intramolecular SN2 reaction to yield an epoxide. byjus.com

Computational Chemistry and Molecular Modeling in Mechanistic Analysis

Computational methods are indispensable for gaining a deep, atom-level understanding of the reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and enzyme-substrate docking provide insights that are often inaccessible through experimental means alone. These tools help elucidate transition states, reaction energy profiles, and the specific interactions that govern catalytic activity and selectivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and compute the energetics of reaction pathways. For transformations of chloro-alcohols, DFT can be used to calculate activation energies for bond-breaking and bond-forming steps.

While specific DFT studies on this compound are not widely published, research on analogous dehalogenation reactions provides valuable mechanistic insight. For example, a DFT study on the dehydrochlorination of 3-chloro-2,3-dihydropyridine to pyridine (B92270) calculated the activation energy for the elimination reaction. researchgate.net The study, using the B3LYP/6-311+G** level of theory, determined the energy barrier for the C-Cl bond cleavage as part of a four-centered transition state. researchgate.net Such calculations are critical for comparing the feasibility of different proposed mechanisms.

Table 1: Calculated Activation Energies for HX Elimination from 3-halo-2,3-dihydropyridines using DFT (B3LYP/6-311+G )** This table presents data for analogous compounds to illustrate the application of DFT in determining reaction energetics.

| Reactant | Product | Activation Energy (kcal/mol) |

| 3-fluoro-2,3-dihydropyridine | Pyridine | 33.23 |

| 3-chloro-2,3-dihydropyridine | Pyridine | 25.02 |

| 3-bromo-2,3-dihydropyridine | Pyridine | 21.26 |

| Data sourced from a study on the decomposition of halodihydropyridines. researchgate.net |

These theoretical studies help predict how the nature of the halogen atom affects the energy barrier of the elimination reaction. researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic conformational changes in complex systems like enzymes. mdpi.comnih.gov Extensive MD simulations have been performed on halohydrin dehalogenases (HHDHs), the enzymes that process compounds like this compound. mdpi.comacs.org

These simulations have revealed that different subclasses of HHDHs share a common "breathing motion" in the halide binding pocket but exhibit significant structural deviations in the loops surrounding the active site. mdpi.com These dynamic differences in loop conformation affect the accessibility of the active site through various tunnels, which in turn influences the enzyme's ability to accept bulky substrates. nih.govmdpi.com For instance, a highly flexible N-terminal loop (residues 39-47) in the enzyme HheG has been shown to have a tremendous impact on its activity and enantioselectivity by regulating substrate access. nih.govchemrxiv.org Computational studies combining energy calculations and MD simulations have successfully identified stabilizing mutations that improve the enzyme's resistance to organic cosolvents and increase its optimal temperature for catalysis. nih.gov

Enzyme-substrate docking is a molecular modeling technique that predicts the preferred orientation of a molecule (the substrate) when bound to the active site of a target protein. This method is crucial for understanding the basis of enzyme specificity and catalysis.

For the transformation of this compound, docking simulations would model its interaction within the active site of a halohydrin dehalogenase (HHDH). Studies combining quantum mechanics and molecular mechanics (QM/MM) on HHDH have identified the key amino acid residues responsible for catalysis. acs.org A hydrogen bonding network formed by Ser140, Tyr153, and Arg157 is shown to enhance the electrophilicity of the epoxide substrate during the ring-opening reaction. acs.org MD simulations further show that substrates and nucleophiles can adopt multiple conformations within the active site pocket, and that the enzyme's structure, such as a flexible loop, can confine the active site and impact which conformation is catalytically productive. nih.gov This directly influences the enzyme's activity and enantioselectivity. nih.gov

Kinetic and Thermodynamic Considerations

The rates and energy changes associated with the formation and transformation of this compound are fundamental to understanding its chemical behavior. Kinetic studies measure reaction rates, while thermodynamic studies assess the energy and stability of reactants and products.

The thermodynamics of the C-Cl bond cleavage can be inferred from computational studies. DFT calculations on related molecules show that the activation energy for dehydrochlorination is significant, with a calculated barrier of approximately 25 kcal/mol for 3-chloro-2,3-dihydropyridine. researchgate.net This energy barrier is a key thermodynamic parameter that determines the feasibility of the reaction at a given temperature.

Kinetic studies on enzyme-catalyzed reactions provide specific activity data. Research on engineered variants of the halohydrin dehalogenase HheG demonstrated that mutations in a flexible loop region could significantly alter catalytic activity. chemrxiv.org For example, mutating methionine at position 45 to a phenylalanine (M45F) resulted in a notable increase in specific activity for the ring-opening of cyclohexene (B86901) oxide with azide. chemrxiv.org

Table 2: Kinetic Data for HheG Wild Type and M45F Mutant This table presents kinetic data for an enzyme class relevant to the transformation of this compound, using cyclohexene oxide as a substrate.

| Enzyme Variant | Substrate | Nucleophile | Specific Activity (U/mg) |

| HheG WT | Cyclohexene Oxide | Azide | 1.11 ± 0.03 |

| HheG M45F | Cyclohexene Oxide | Azide | 1.99 ± 0.01 |

| Data sourced from a study on the HheG enzyme. chemrxiv.org 1 U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. |

These findings highlight how subtle changes in the enzyme's structure, guided by computational analysis, can lead to significant improvements in kinetic performance.

Application As a Chiral Building Block and Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often relies on chiral intermediates to ensure the final drug molecule has the correct stereochemistry for optimal efficacy. Halohydrins like 2-Chloro-1-(4-fluorophenyl)ethanol are crucial precursors for a variety of pharmaceutical compounds.

Chiral chloroethanol derivatives are fundamental to the synthesis of several modern drugs. While structurally similar compounds are the established precursors for well-known drugs like Ticagrelor (B1683153) and Luliconazole, this compound is a key building block for developing other potent antifungal agents.

Ticagrelor Precursors: The antiplatelet drug Ticagrelor requires a specific chiral alcohol for its synthesis. However, the documented key intermediate is (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which features two fluorine atoms on the phenyl ring. syncozymesnad.comsyncozymesnad.com The synthesis utilizes this specific difluoro-analog to build the core structure of the drug.

Luliconazole and Other Antifungal Agents: Luliconazole is a potent antifungal agent used to treat various skin infections. Its synthesis depends on a chiral halohydrin intermediate, specifically (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. google.comgoogle.comgoogle.com This precursor contains two chlorine atoms on the phenyl ring, differing from the fluorinated subject of this article.

However, the broader class of azole antifungal drugs frequently incorporates a fluorinated phenyl group, and this compound serves as a critical intermediate for synthesizing novel triazole-based antifungal candidates. nih.gov Research into new antifungal agents has shown that derivatives containing a 2,4-difluorophenyl or a 4-fluorophenyl group often exhibit significant activity. nih.gov The synthesis of these agents involves the reaction of intermediates like this compound with heterocyclic compounds such as 1,2,4-triazole (B32235) to create the final active molecule.

The following table summarizes the key chiral precursors used in the synthesis of these specific drugs.

| Drug/Drug Class | Key Chiral Precursor | CAS Number |

| Ticagrelor | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 1006376-60-8 |

| Luliconazole | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 |

| Novel Antifungals | (S)-2-Chloro-1-(4-fluorophenyl)ethanol | 126534-42-7 |

Role in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry. It is employed as a synthetic intermediate for creating new bioactive compounds, including advanced insecticides and fungicides. The incorporation of a fluorophenyl group can enhance the efficacy and metabolic stability of agrochemical products, a desirable trait for developing next-generation crop protection agents.

Utilization in Fine Chemical Production

In the broader fine chemical industry, this compound is a valuable chiral building block. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The compound's chirality and functional groups are exploited to produce a range of specialty chemicals, including those used in materials science and as catalysts in asymmetric synthesis. Its enantiomerically pure forms, (R)-2-Chloro-1-(4-fluorophenyl)ethanol and (S)-2-Chloro-1-(4-fluorophenyl)ethanol, are particularly important for reactions where stereochemistry is critical to the final product's function.

Derivatization and Analog Development

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs of 2-Chloro-1-(4-fluorophenyl)ethanol often begins with the preparation of a corresponding substituted α-chloroacetophenone, which is then reduced to the desired alcohol. A variety of substituents on the phenyl ring can be introduced to study their effects on the compound's properties.

A common synthetic route involves the Friedel-Crafts acylation of a substituted benzene (B151609) with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the α-chloroacetophenone intermediate. This ketone is then subjected to reduction to yield the final 2-chloro-1-phenylethanol (B167369) derivative. Asymmetric reduction methods, often employing enzymes or chiral catalysts, are utilized to produce specific enantiomers. For example, baker's yeast can be used for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives. google.com

The following table summarizes the synthesis of various structural analogs of this compound, highlighting the diversity of achievable substitutions on the phenyl ring.

Table 1: Synthesis of Structural Analogs of this compound

| Precursor Ketone | Phenyl Ring Substituent(s) | Resulting Alcohol Analog | Key Reagents/Method | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-1-(4-chlorophenyl)ethanone | 4-Chloro | 2-Chloro-1-(4-chlorophenyl)ethanol | Chloroiodomethane, 4-Chlorobenzaldehyde, TurboGrignard | chemicalbook.com |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 2,4-Dichloro | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Ketoreductase (from Scheffersomyces stipitis), Biocatalytic asymmetric hydrogenation | researchgate.net |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | 3-Hydroxy | 2-Chloro-1-(3-hydroxyphenyl)ethanol | Not specified in detail | |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | 4-Hydroxy | 2-Chloro-1-(4-hydroxyphenyl)ethanol | Not specified in detail | |

| 2-Chloro-1-(p-tolyl)ethanone | 4-Methyl | 2-Chloro-1-(p-tolyl)ethanol | Not specified in detail | chemspider.com |

| 2-Chloro-1-(4-(trifluoromethyl)phenyl)ethanone | 4-Trifluoromethyl | (1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | Not specified in detail | |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | 4-Fluoro, with an additional phenyl group at the 2-position | 2-Chloro-1-(4-fluorophenyl)-2-phenylethanol | Not specified in detail | nih.gov |

| 2,2',4'-Trichloroacetophenone | 2,4-Dichloro | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Baker's yeast, Biocatalytic asymmetric synthesis | google.com |

Functional Group Transformations

The hydroxyl and chloro groups of this compound are amenable to a variety of chemical transformations, allowing for the creation of a diverse library of derivatives.

Oxidation of the Hydroxyl Group: The secondary alcohol functionality can be oxidized to the corresponding ketone, 2-chloro-1-(4-fluorophenyl)ethanone. A range of oxidizing agents can be employed for this transformation. "Weak" oxidants like pyridinium (B92312) chlorochromate (PCC) or the reagents used in a Swern oxidation are suitable for converting primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. masterorganicchemistry.comyoutube.com "Strong" oxidizing agents, such as those used in the Jones oxidation (chromic acid), also effectively oxidize secondary alcohols to ketones. khanacademy.org

Esterification of the Hydroxyl Group: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative. For instance, lipase-catalyzed kinetic resolution has been used to prepare R-1-(4-fluorophenyl)ethanol esters. google.com This enzymatic approach offers high selectivity. Chemical methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, are also common for ester formation. medcraveonline.com

Nucleophilic Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles to introduce new functional groups at the 2-position. This is a typical nucleophilic substitution reaction. uci.edulibretexts.org For example, reaction with an amine can lead to the corresponding amino alcohol derivative. The synthesis of Etonitazene, a benzimidazole (B57391) opioid, involves the alkylation of a secondary amine with (2-chloroethyl)diethylamine, demonstrating a similar nucleophilic substitution pathway. wikipedia.org

Table 2: Examples of Functional Group Transformations

| Starting Material | Transformation | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Oxidation | Pyridinium chlorochromate (PCC) or Swern oxidation reagents | 2-Chloro-1-(4-fluorophenyl)ethanone | masterorganicchemistry.comyoutube.com |

| 1-(4-Fluorophenyl)ethanol | Esterification | Lipase (B570770), p-chlorophenol ester | R-1-(4-Fluorophenyl)ethanol ester | google.com |

| N-[2-(2-Hydroxyethoxy)ethyl]-acetamide | Chlorination | Thionyl chloride (SOCl₂) | N-[2-(2-Chloroethoxy)ethyl]acetamide | orgsyn.org |

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is a critical area of study. The electronic properties of substituents on the phenyl ring significantly influence the reactivity of the entire molecule.

Electronic Effects of Phenyl Substituents: The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—alters the electron density of the aromatic ring and the benzylic carbon. Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density on the phenyl ring and the benzylic carbon. mdpi.com This can make the hydroxyl group more acidic and can affect the rates of reactions involving the benzylic position. For example, in the dehydration of 1-phenylethanol (B42297) derivatives, electron-withdrawing groups on the aromatic ring lead to considerably lower yields of the corresponding styrene (B11656) products. nih.gov Conversely, electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density, which can enhance the rate of electrophilic aromatic substitution reactions. lumenlearning.com

Influence on Reaction Mechanisms: The substituents can also influence the mechanism of a reaction. For instance, in nucleophilic substitution reactions at the benzylic carbon, electron-donating groups can stabilize a potential carbocation intermediate, favoring an Sₙ1-type mechanism. In contrast, electron-withdrawing groups would destabilize such an intermediate, making an Sₙ2-type mechanism more likely. uci.edu

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to probe the structure-reactivity relationships of complex organic molecules. These studies can provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. mdpi.com For example, a lower LUMO energy, often induced by electron-withdrawing substituents, can indicate a greater susceptibility of the molecule to nucleophilic attack.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatographic techniques are fundamental in separating 2-chloro-1-(4-fluorophenyl)ethanol from reaction mixtures and resolving its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the separation and quantification of the enantiomers of this compound. nih.gov The choice of chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. nih.govresearchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. sigmaaldrich.com

The mobile phase composition, including the type of organic modifier (e.g., isopropanol (B130326), ethanol (B145695), acetonitrile) and additives, significantly influences retention and resolution. nih.govwindows.net For instance, in normal-phase chromatography, a mobile phase consisting of n-hexane and isopropanol is often effective. nih.gov In some cases, polar organic modes using solvents like pure ethanol or methanol (B129727) can provide rapid and efficient separations. nih.gov The development of superficially porous particle (SPP) based CSPs has led to high-efficiency and ultrafast chiral separations. chromatographyonline.com

Table 1: Chiral HPLC Methods for Enantiomeric Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2) | Normal Phase (e.g., n-hexane/isopropanol) or Polar Organic (e.g., ethanol) nih.gov | UV | Baseline resolution of chiral pyrazole (B372694) derivatives nih.gov |

| Chiralpak AD-H (amylose-based) | n-hexane/isopropanol with 0.5% DEA nih.gov | UV (343 nm) nih.gov | Separation and quantification of hydroxychloroquine (B89500) enantiomers nih.gov |

| Superficially Porous Particle (SPP) CSPs | Reversed-phase or normal-phase | UV | High-efficiency, ultrafast chiral separations chromatographyonline.com |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing purity and monitoring reaction progress. rsc.org When coupled with a chiral stationary phase, GC can also be used for enantiomeric separation. rsc.org

The choice of the capillary column is crucial for achieving good resolution. Chiral columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., Chirasil-DEX CB), are often used to separate the enantiomers. rsc.org The operating conditions, including oven temperature, carrier gas flow rate, and detector type (commonly a flame ionization detector or FID), are optimized to achieve efficient separation. shimadzu.com For volatile impurities, GC provides high sensitivity and resolution. shimadzu.com

Table 2: GC Conditions for Chiral Separation

| Column | Carrier Gas | Temperature Program | Application |

|---|---|---|---|

| Chirasil-DEX CB (25m x 0.25mm) rsc.org | N₂ rsc.org | Isothermal (e.g., 115 °C or 125 °C) rsc.org | Determination of enantiomeric excess of chiral alcohols rsc.org |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and versatile method used for the qualitative analysis of this compound. wisc.edu It is widely used to monitor the progress of chemical reactions by observing the consumption of starting materials and the appearance of the product spot. wisc.educhemistryhall.com

The separation is achieved on a plate coated with a thin layer of adsorbent, typically silica (B1680970) gel. wisc.educhemistryhall.com The choice of eluent (mobile phase) is critical for achieving good separation of spots on the TLC plate. chemistryhall.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. chemistryhall.com Visualization of the spots can be achieved under UV light or by using staining reagents. illinois.educhemcoplus.co.jp

Table 3: TLC in Practice

| Parameter | Description | Common Practice |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel is most commonly used for organic compounds. wisc.educhemistryhall.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common. The ratio is adjusted to achieve optimal separation. |

| Visualization | Methods to see the separated spots. | UV light (for UV-active compounds) or chemical stains like potassium permanganate (B83412) or phosphomolybdic acid. illinois.edu |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgrsc.org

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide information about the different types of protons and their neighboring environments. docbrown.infoyoutube.com For example, the proton on the carbon bearing the hydroxyl group (the benzylic proton) typically appears as a multiplet. The protons of the chloromethyl group also show a characteristic signal. rsc.org

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. rsc.org The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached functional groups.

Table 4: Representative NMR Data for Phenyl Ethanol Derivatives

| Nucleus | Compound | Characteristic Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H NMR | (S)-1-(2-Chlorophenyl)ethanol | 1.50 (d, 3H), 2.05 (s, 1H), 5.32 (q, 1H), 7.20-7.60 (m, 4H) rsc.org |

| ¹³C NMR | (S)-1-(2-Chlorophenyl)ethanol | 23.5, 66.9, 126.4, 127.2, 128.4, 129.4 rsc.org |

| ¹H NMR | 1-(4-Methylphenyl)ethanol | 1.49 (d, 3H), 2.38 (s, 3H), 4.83-4.88 (q, 1H), 7.18 (d, 2H), 7.28 (d, 2H) rsc.org |

| ¹³C NMR | (S)-1-(4-Methylphenyl)ethanol | 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. chemguide.co.ukdocbrown.info

Key characteristic absorptions for this molecule include a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group and is often broadened due to hydrogen bonding. docbrown.infoyoutube.com The C-O stretching vibration appears in the fingerprint region, usually between 1000 and 1300 cm⁻¹. chemguide.co.uk The C-Cl stretching vibration is also expected in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present. chemguide.co.uk

Table 5: Characteristic IR Absorption Frequencies for Phenyl Ethanol Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3230 - 3550 chemguide.co.uk | Broad |

| Carbon-Oxygen (C-O) | Stretching | 1000 - 1300 chemguide.co.uk | Medium to Strong |

| Aromatic C-H | Stretching | ~3030 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 chemguide.co.uk | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, electron ionization mass spectrometry (EI-MS) would be a common method for structural elucidation. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (the parent molecule with one electron removed) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

The molecular ion peak for this compound (C8H8ClFO) would be expected at an m/z corresponding to its molecular weight (approximately 174.6 g/mol ). The presence of chlorine would be indicated by a characteristic M+2 isotopic peak, with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. msu.edu

The fragmentation of the molecular ion is predicted to occur at the weakest bonds and lead to the formation of stable carbocations and neutral radicals. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The cleavage of the C-C bond between the carbon bearing the hydroxyl group and the chloromethyl group. This could result in the formation of a stable benzylic cation.

Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as water (H₂O), hydrogen chloride (HCl), or a chloromethyl radical (•CH₂Cl).

Fragmentation of the Aromatic Ring: Further fragmentation of the fluorophenyl cation could also occur.

The resulting mass spectrum would be a unique fingerprint of the compound, allowing for its identification and differentiation from isomeric structures.

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 174/176 | [C₈H₈ClFO]⁺ | Molecular Ion |

| 156/158 | [C₈H₇ClFO]⁺ | H |

| 143 | [C₇H₆FO]⁺ | CH₂Cl |

| 125 | [C₈H₈FO]⁺ | Cl |

| 109 | [C₆H₄F]⁺ | C₂H₄OCl |

Note: The data in this table is predictive and based on general principles of mass spectrometry. Specific experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structure

For this analysis, a single crystal of the compound of suitable size and quality would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.

Given that this compound is a chiral molecule, existing as (R) and (S) enantiomers (CAS Numbers: 126534-43-8 for (R) and 126534-42-7 for (S)), X-ray diffraction of a single enantiomer crystal could also be used to determine its absolute configuration. juvenusdrugs.com This is a critical piece of information in many applications, particularly in the synthesis of pharmaceuticals.

The crystallographic data obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. While specific experimental data for this compound is not available in the reviewed literature, the table below outlines the parameters that would be determined in such an analysis.

Table 2: Crystallographic Data Parameters for this compound

| Parameter | Description | Value |

| Crystal System | The symmetry class of the crystal lattice. | Not available in public domain literature |

| Space Group | The symmetry group of the crystal structure. | Not available in public domain literature |

| a (Å) | Unit cell dimension. | Not available in public domain literature |

| b (Å) | Unit cell dimension. | Not available in public domain literature |

| c (Å) | Unit cell dimension. | Not available in public domain literature |

| α (°) | Unit cell angle. | Not available in public domain literature |

| β (°) | Unit cell angle. | Not available in public domain literature |

| γ (°) | Unit cell angle. | Not available in public domain literature |

| Volume (ų) | The volume of the unit cell. | Not available in public in public domain literature |

| Z | The number of molecules per unit cell. | Not available in public domain literature |

Future Research Directions and Emerging Applications of 2 Chloro 1 4 Fluorophenyl Ethanol

The chiral halohydrin 2-Chloro-1-(4-fluorophenyl)ethanol is a valuable building block in synthetic organic chemistry, primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Future research is poised to expand its utility through the development of innovative synthetic methodologies, advanced biocatalytic processes, and novel applications that leverage its unique structural features—a stereogenic center, a fluorine atom, and a chlorine atom.

Q & A

Q. Basic

- NMR : H and C NMR to identify aromatic protons, hydroxyl, and chloroethyl groups.

- IR : Confirmation of hydroxyl (3200–3600 cm) and C-Cl (550–750 cm) stretches.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H] at m/z 174.6) and fragmentation patterns .

Advanced

X-ray crystallography (via SHELXL refinement) provides 3D structural details, including bond angles, torsion angles, and intermolecular interactions. Computational tools like Gaussian or ORCA can simulate spectra and validate experimental data .

How does temperature affect the stereoselective synthesis of this compound?

Advanced

Temperature critically impacts biocatalytic efficiency. For ZJPH806 carbonyl reductase, yields decrease slightly above 40°C, but enantioselectivity remains >99% ee even at 50°C due to enzyme thermostability. Lower temperatures (25–30°C) favor slower reaction rates but higher cofactor recycling efficiency in ADH-mediated systems .

What are the applications of this compound in pharmaceutical research?

Basic

It serves as a chiral intermediate in synthesizing antimicrobial agents (e.g., quinolones) and antiproliferative compounds. Derivatives have shown activity against Staphylococcus aureus and Escherichia coli in MIC assays .

Advanced

The compound is a precursor to histone deacetylase (HDAC) inhibitors and triazole-linked chromones, which exhibit antitumor activity. Docking studies reveal its derivatives bind to HDAC active sites via hydrophobic and halogen interactions .

What computational methods are used to study its molecular interactions?

Advanced

Molecular docking (AutoDock Vina, GOLD) and molecular dynamics (MD) simulations assess binding affinities to targets like HDAC or bacterial enzymes. Density functional theory (DFT) calculations predict reaction pathways and transition states for asymmetric reductions .

How to address contradictions in reported biological activities?

Advanced

Discrepancies in MIC values or cytotoxicity may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion), bacterial strains, or compound purity. Cross-validation using standardized OECD guidelines and orthogonal assays (e.g., time-kill kinetics) is recommended. Structural analogs with modified halogen substituents can clarify structure-activity relationships (SAR) .

What environmental considerations are associated with this compound?

Advanced

While ecotoxicity data are limited, its chlorinated structure suggests potential persistence. Biodegradation studies using Acinetobacter spp. or Pseudomonas spp. can assess microbial breakdown. Green synthesis routes (e.g., aqueous-phase biocatalysis) minimize solvent waste and energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.